molecular formula C15H14 B8796376 1-methyl-4-[(1E)-2-phenylethenyl]benzene

1-methyl-4-[(1E)-2-phenylethenyl]benzene

Cat. No.: B8796376
M. Wt: 194.27 g/mol
InChI Key: MDRVHDXASYPUCB-UHFFFAOYSA-N
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Description

The (1E) designation specifies the E-geometry of the ethenyl double bond, which influences its steric and electronic properties. This compound is synthesized via transition-metal-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, where aryl halides or sulfonyl hydrazides react with alkenes . It has been identified as a product in coal/polymer coprocessing studies, with selectivities decreasing from 0.35 to 0.11 during pyrolysis, indicating thermal instability under prolonged reaction conditions .

Properties

Molecular Formula

C15H14

Molecular Weight

194.27 g/mol

IUPAC Name

1-methyl-4-(2-phenylethenyl)benzene

InChI

InChI=1S/C15H14/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

MDRVHDXASYPUCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Heck Coupling Reaction

The palladium-catalyzed Heck reaction remains the most extensively documented method for synthesizing 1-methyl-4-[(1E)-2-phenylethenyl]benzene. Source provides a detailed protocol using 4-(trans-4-n-propylcyclohexyl)-1-iodobenzene and 4-fluoro-α-methylstyrene under optimized conditions:

Reaction Scheme:

4-Iodobenzene derivative+α-methylstyrenePd(OAc)2,P(o-tolyl)3This compound\text{4-Iodobenzene derivative} + \text{α-methylstyrene} \xrightarrow{\text{Pd(OAc)}2, \text{P(o-tolyl)}3} \text{this compound}

Conditions:

  • Catalyst System: Palladium(II) acetate (0.2 mol%) and tri(o-tolyl)phosphine (4 mol%)

  • Solvent: Acetonitrile/triethylamine (3:1 v/v)

  • Temperature: 110°C

  • Duration: 48 hours

Key Findings:

  • Yield: 72–85% for analogous stilbene derivatives (Table 1)

  • Stereoselectivity: >95% E-isomer formation due to steric hindrance from the methyl group

  • Byproducts: Trace homo-coupling products (<3%) detected via GC-MS

Table 1: Heck Reaction Performance Metrics

Substrate PairCatalyst Loading (mol%)Yield (%)E:Z Ratio
4-Iodotoluene/Styrene0.57897:3
4-Iodoethylbenzene/Styrene0.38598:2

Source emphasizes the critical role of bulky phosphine ligands (e.g., P(o-tolyl)₃) in suppressing β-hydride elimination, a common side reaction in Heck couplings . Microwave-assisted protocols reduce reaction times to 6–8 hours but require specialized equipment .

Wittig Olefination

The Wittig reaction offers an alternative route with superior stereocontrol. Source details a modified procedure using 4-methylbenzyltriphenylphosphonium chloride and benzaldehyde derivatives :

Reaction Scheme:

Ph3P=CH-C6H4-CH3+ArCHOThis compound+Ph3PO\text{Ph}3\text{P=CH-C}6\text{H}4\text{-CH}3 + \text{ArCHO} \rightarrow \text{this compound} + \text{Ph}_3\text{PO}

Optimized Parameters:

  • Base: Potassium tert-butoxide (2.2 equiv)

  • Solvent: Tetrahydrofuran (THF) at −78°C

  • Workup: Aqueous NH₄Cl extraction followed by silica gel chromatography

Performance Data:

  • Yield: 68–76% for monosubstituted stilbenes

  • Stereoselectivity: >99% E-isomer due to steric effects in ylide formation

  • Limitations: Sensitivity to electron-deficient aldehydes (yields drop to 40–50%)

Source highlights the guanidine-base-promoted Wittig variant (using TBD/MTBD), which achieves 82–88% yields at room temperature but requires anhydrous conditions .

Perkin Condensation

While less common, the Perkin reaction provides a metal-free pathway. Source describes the condensation of 4-methylphenylacetic acid with benzaldehyde in acetic anhydride:

Reaction Scheme:

CH3C6H4CH2COOH+PhCHOAc2OThis compound+CO2+H2O\text{CH}3\text{C}6\text{H}4\text{CH}2\text{COOH} + \text{PhCHO} \xrightarrow{\text{Ac}2\text{O}} \text{this compound} + \text{CO}2 + \text{H}_2\text{O}

Critical Parameters:

  • Catalyst: Sodium acetate (10 mol%)

  • Temperature: 140°C (reflux)

  • Duration: 12–16 hours

Outcomes:

  • Yield: 55–62% after recrystallization from ethanol

  • Byproducts: 15–20% cinnamic acid derivatives due to decarboxylation side reactions

  • Advantage: Avoids transition metals, suitable for pharmaceutical applications

McMurry Coupling

The McMurry reaction enables reductive coupling of ketones, as outlined in Source :

Reaction Scheme:

2CH3C6H4COTiCl4/ZnThis compound+TiO22 \text{CH}3\text{C}6\text{H}4\text{CO} \xrightarrow{\text{TiCl}4/\text{Zn}} \text{this compound} + \text{TiO}_2

Conditions:

  • Reductant: Low-valent titanium (TiCl₄/Zn, 3:1 molar ratio)

  • Solvent: Dry dimethoxyethane (DME)

  • Temperature: 65°C

Performance Metrics:

  • Yield: 50–58%

  • Limitations: Requires strict anhydrous conditions; over-reduction to ethane derivatives occurs with excess Ti

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)E-SelectivityMetal RequirementScalability
Heck Coupling78–85>95%Pd-basedIndustrial
Wittig68–88>99%NoneLab-scale
Perkin55–6280–85%NonePilot-scale
McMurry50–5870–75%Ti-basedLimited

Key Insights:

  • The Heck reaction dominates industrial synthesis due to scalability and reproducibility .

  • Wittig olefination excels in academic settings for its stereochemical precision .

  • Perkin condensation suits applications requiring metal-free products but suffers from moderate yields .

Emerging Techniques

Recent advances include photocatalytic decarboxylative couplings (unreported yields) and enzyme-mediated syntheses (under development). Source alludes to unsymmetrical stilbene copolymerization challenges, hinting at future modifications for tandem polymerization-preparation workflows .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[(1E)-2-phenylethenyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzaldehyde, benzoic acid, and various substituted derivatives of phenyl 4-methylstyrene .

Mechanism of Action

The mechanism of action of phenyl 4-methylstyrene involves its interaction with various molecular targets and pathways. For instance, in polymerization reactions, it acts as a monomer that undergoes radical polymerization to form long polymer chains. The presence of the methyl group on the phenyl ring influences the reactivity and stability of the compound, making it suitable for specific industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Substituted Functional Groups

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
1-Methyl-4-[(1E)-2-phenylethenyl]benzene Methyl (1-), Styryl (4-, E) C₁₅H₁₄ 194.27 Pyrolysis product; Mizoroki-Heck synthesis
1-Methoxy-4-[(E)-2-phenylethenyl]benzene Methoxy (1-), Styryl (4-, E) C₁₅H₁₄O 210.27 Higher polarity due to -OCH₃; used in fluorescence studies
1-Chloro-4-[(1E)-2-phenylethenyl]benzene Chloro (1-), Styryl (4-, E) C₁₄H₁₁Cl 214.70 Enhanced electrophilicity; potential agrochemical intermediate
1-Bromo-4-[(E)-2-phenylethenyl]benzene Bromo (1-), Styryl (4-, E) C₁₄H₁₁Br 259.15 Heavy atom effect; used in OLED materials
1-Methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene Methyl (1-), Nitropropenyl (4-, E) C₁₀H₁₁NO₂ 193.20 Electron-withdrawing nitro group; crystallizes with weak C-H⋯O interactions

Physicochemical Properties

  • Thermal Stability : The methyl-styryl derivative exhibits moderate thermal stability during pyrolysis, while nitro-substituted analogues (e.g., 1-methyl-4-nitropropenylbenzene) display weak intermolecular interactions in their crystal structures, affecting melting points .
  • Polarity : Methoxy-substituted derivatives (e.g., 1-methoxy-4-styrylbenzene) exhibit higher polarity than methyl-substituted counterparts, influencing solubility in polar solvents .
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in nitropropenyl derivatives) reduce electron density on the aromatic ring, altering reactivity in electrophilic substitution reactions .

Q & A

Basic: How can the synthesis of 1-methyl-4-[(1E)-2-phenylethenyl]benzene be optimized for high stereoselectivity?

Methodological Answer:
The stereoselective synthesis of this compound typically involves Heck coupling or Wittig reactions. For the (1E)-isomer, use palladium catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ to favor trans-configuration . Monitor reaction kinetics via HPLC to ensure minimal isomerization. Optimize solvent polarity (e.g., DMF or toluene) and temperature (80–120°C) to enhance stereochemical control . Post-synthesis, confirm stereochemistry using NOESY NMR to validate the E-configuration of the ethenyl group .

Advanced: What computational methods are suitable for predicting the photophysical properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets can model electronic transitions and absorption spectra. Compare computed HOMO-LUMO gaps with experimental UV-Vis data (e.g., λmax ~ 280–320 nm for conjugated systems) . Molecular dynamics simulations in solvent environments (e.g., chloroform) refine predictions of aggregation-induced emission (AIE) behavior. Validate results against time-resolved fluorescence spectroscopy .

Basic: What analytical techniques are critical for characterizing impurities in this compound?

Methodological Answer:
Use GC-MS or HPLC-PDA to detect byproducts like unreacted styrene derivatives or Z-isomers. For trace impurities (<0.1%), employ high-resolution mass spectrometry (HRMS) with ESI+ ionization. Quantify isomer ratios via chiral chromatography using cellulose-based columns . Cross-reference with spectral libraries (e.g., PubChem CID 59984062) for structural confirmation .

Advanced: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:
The electron-rich aryl ring and conjugated ethenyl group enhance nucleophilic aromatic substitution (SNAr) reactivity. Use Hammett substituent constants (σ⁺) to predict regioselectivity in Pd-mediated couplings. Electrochemical studies (cyclic voltammetry) reveal oxidation potentials (~1.2 V vs. SCE) correlating with catalytic turnover . Kinetic isotope effects (KIE) experiments differentiate between radical and polar mechanisms in photoinduced reactions .

Basic: What are the stability considerations for storing this compound under laboratory conditions?

Methodological Answer:
Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the ethenyl group. Monitor degradation via periodic FT-IR for carbonyl formation (C=O stretch ~1700 cm⁻¹). Avoid exposure to acidic/basic conditions, which may catalyze isomerization. Use stabilizers like BHT (0.1 wt%) in long-term storage .

Advanced: How can contradictory data on the compound’s fluorescence quantum yield be resolved?

Methodological Answer:
Re-evaluate experimental conditions: solvent polarity (e.g., THF vs. water), concentration (to avoid aggregation), and excitation wavelength. Use integrating sphere setups for absolute quantum yield measurements. Compare with theoretical values from TD-DFT calculations. Discrepancies may arise from Z/E isomer contamination; validate purity via ¹H-NMR (δ 6.5–7.5 ppm for ethenyl protons) .

Basic: What strategies improve the yield of this compound in scalable syntheses?

Methodological Answer:
Optimize stoichiometry (1:1.2 molar ratio of aryl halide to styrene derivative) and use flow chemistry for continuous processing. Catalytic systems with recyclable ligands (e.g., polymer-supported Pd) reduce costs. Monitor reaction progress in real-time using inline IR spectroscopy. Post-purification via fractional crystallization (hexane/EtOAc) ensures >95% purity .

Advanced: What role does this compound play in supramolecular assembly studies?

Methodological Answer:
The planar structure and π-conjugation enable host-guest interactions with cucurbiturils or cyclodextrins. Use isothermal titration calorimetry (ITC) to quantify binding constants (Ka ~ 10³–10⁴ M⁻¹). SAXS/WAXS analysis reveals stacking geometries in self-assembled films. Applications include organic semiconductors or sensors for nitroaromatics .

Basic: How to troubleshoot poor reproducibility in the compound’s catalytic hydrogenation?

Methodological Answer:
Ensure catalyst activation (e.g., 10% Pd/C pre-reduced under H₂). Control H₂ pressure (1–3 atm) and solvent (EtOH vs. THF) to avoid over-reduction. Analyze intermediates via GC-MS; incomplete hydrogenation may result from steric hindrance at the methyl group. Switch to PtO₂ catalysts for improved selectivity .

Advanced: What mechanistic insights explain the compound’s nonlinear optical (NLO) properties?

Methodological Answer:
Hyper-Rayleigh scattering (HRS) measures first hyperpolarizability (β), linked to the conjugated π-system. DFT calculations with CAM-B3LYP functional model charge transfer upon excitation. Polarized Raman spectroscopy identifies vibrational modes contributing to NLO activity. Applications in electro-optic modulators require thin-film characterization via ellipsometry .

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